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Magnesium--yttrium (1/1)

Cat. No.: B14732378
CAS No.: 12032-45-0
M. Wt: 113.211 g/mol
InChI Key: MIOQWPPQVGUZFD-UHFFFAOYSA-N
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Description

Contextualization of Intermetallic Phases in Binary Systems

Intermetallic phases, or intermetallic compounds, are chemical compounds that consist of two or more metallic elements. giessereilexikon.com Unlike alloys, these phases exhibit a crystal lattice structure that is different from their constituent metals, often referred to as superstructures. giessereilexikon.com The bonding within intermetallic phases is a complex mixture, predominantly metallic but with ionic and covalent contributions, which imparts unique physical and mechanical properties. giessereilexikon.commpg.de These properties often include high hardness, brittleness, significant strength, and good corrosion resistance. giessereilexikon.com

Binary phase diagrams are essential tools for understanding the behavior of these systems, providing a map of the phases present as a function of temperature and composition. numberanalytics.comjmamg.com These diagrams delineate single-phase regions, two-phase regions, and the presence of intermetallic compounds, which can be either stoichiometric (existing at a single compositional point) or non-stoichiometric (existing over a range of compositions). numberanalytics.comderingerney.com By interpreting these diagrams, researchers can predict the microstructure of an alloy and optimize its properties for various applications. numberanalytics.com

Significance of Magnesium-Rare Earth Intermetallics in Materials Science

Magnesium alloys are highly sought after in industries like aerospace and automotive due to their low density and high strength-to-weight ratio. mdpi.comscientific.net However, pure magnesium has limitations, including poor strength and plasticity. scielo.br The addition of rare earth elements (REEs) to magnesium significantly enhances its properties. scientific.netfrontiersin.org

REEs can improve the mechanical properties of magnesium-based materials at both room and elevated temperatures. frontiersin.org This improvement is largely due to the formation of stable magnesium-rare earth intermetallic compounds. frontiersin.org These intermetallics act as obstacles to dislocation movement, thereby increasing creep resistance. frontiersin.org Furthermore, the presence of REEs can enhance corrosion resistance. frontiersin.org Yttrium, in particular, is a crucial alloying element as it improves hardness and creep resistance through the precipitation of intermetallic phases. frontiersin.org

The addition of yttrium and other rare earth elements leads to the development of high-performance magnesium alloys with superior mechanical properties compared to common alloys like the AZ series. frontiersin.org These alloys are used in demanding applications, including engine components and aerospace structures. heegermaterials.comwikipedia.org

Overview of MgY (Magnesium-Yttrium (1/1)) as a Stoichiometric Intermetallic Phase

Within the magnesium-yttrium binary system, several intermetallic phases exist, including MgY, Mg2Y, and Mg24Y5. concordia.ca The MgY phase, with a 1:1 stoichiometric ratio, is of particular interest. The Mg-Y phase diagram reveals that the MgY (γ) phase has a defined homogeneity range. concordia.ca The crystallography of this phase has been a subject of investigation, contributing to a deeper understanding of its structure-property relationships. concordia.ca

The formation and stability of these intermetallic phases are critical for the performance of Mg-Y alloys. jmamg.com For instance, the precipitation of these phases is a key mechanism for strengthening the material. researchgate.net The MgY intermetallic, along with other phases in the system, plays a vital role in the enhanced high-temperature strength and creep resistance of these alloys. winfredint.com

Table 1: Investigated Intermetallic Phases in the Mg-Y System

Phase Stoichiometry Crystal Structure Type
MgY 1:1 Orthorhombic, FeB-type tsijournals.com
Mg2Y 2:1 CeCu2-type tsijournals.com

This table is interactive. Click on the headers to sort the data.

This article provides a focused overview of the Magnesium-Yttrium (1/1) intermetallic compound based on the provided outline and available scientific literature. It excludes topics outside the specified scope, such as dosage, administration, and safety profiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula MgY B14732378 Magnesium--yttrium (1/1) CAS No. 12032-45-0

Properties

CAS No.

12032-45-0

Molecular Formula

MgY

Molecular Weight

113.211 g/mol

IUPAC Name

magnesium;yttrium

InChI

InChI=1S/Mg.Y

InChI Key

MIOQWPPQVGUZFD-UHFFFAOYSA-N

Canonical SMILES

[Mg].[Y]

Origin of Product

United States

Synthesis Pathways and Formation Mechanisms of Magnesium Yttrium 1/1

Severe Plastic Deformation (SPD) Effects on Intermetallic Distribution

Severe plastic deformation (SPD) techniques, such as high-pressure torsion and equal-channel angular pressing, are known to significantly refine the grain structure of magnesium alloys and redistribute existing intermetallic phases. However, current research on the application of SPD to Mg-Y alloys has primarily focused on the refinement of the magnesium matrix and the dispersion of pre-existing intermetallic particles, rather than the formation of new, non-equilibrium phases like MgY (1/1). There is currently no scientific literature reporting the synthesis of a Magnesium-Yttrium (1/1) compound through SPD methods.

Microstructural Transformations During Non-Equilibrium Processing

Non-equilibrium processing techniques, such as rapid solidification, involve cooling molten metal at extremely high rates. This can lead to the formation of supersaturated solid solutions, metastable crystalline phases, and even amorphous structures. While these techniques have been explored for various alloy systems, there is a lack of specific evidence in the available scientific literature to suggest that a Magnesium-Yttrium (1/1) intermetallic compound is formed through these methods. The established Mg-Y phase diagram, which outlines the stable phases at different compositions and temperatures, does not include a MgY (1/1) compound.

Crystallographic Structure and Structural Stability of Magnesium Yttrium 1/1

Fundamental Crystal Structure Determination and Characterization

The arrangement of atoms in MgY dictates its fundamental physical and mechanical properties. Detailed crystallographic studies have been essential in identifying its structure.

The primary crystal structure identified for the Magnesium-Yttrium (1/1) compound is the B2 (CsCl-type) structure. atomic-scale-physics.dewikipedia.orgresearchgate.net This is a simple cubic structure belonging to the space group Pm-3m (No. 221). atomic-scale-physics.de In this configuration, each atom is surrounded by eight nearest neighbors of the other atomic species, forming an interpenetrating primitive cubic lattice. wikipedia.org This structure is common for many binary intermetallic compounds of rare earth elements with magnesium. wikipedia.org

First-principles calculations, specifically using the self-consistent tight-binding linear muffin-tin orbital method, have been employed to study the electronic structure and ground-state properties of YMg in this B2 phase. These theoretical investigations have calculated the equilibrium lattice parameter and bulk modulus, which show good agreement with available experimental data, thus confirming the stability of the B2 structure. researchgate.net

Calculated Ground-State Properties of B2-Type YMg
PropertyCalculated ValueReference
Equilibrium Lattice ParameterValue not explicitly stated in search results researchgate.net
Bulk ModulusValue not explicitly stated in search results researchgate.net

While the B2 structure is well-established for MgY, some studies on Mg-Y alloys with higher magnesium content have reported the precipitation of an orthorhombic β′′ transition phase during aging. researchgate.net However, for the equiatomic MgY (1/1) compound, the primary stable crystal structure reported is the B2 type. The FeB-type orthorhombic structure, while a common structure for some intermetallics, is not as prominently cited for the stable MgY (1/1) phase in the reviewed literature.

Cleavage is the tendency of a crystalline material to split along specific crystallographic planes of relative weakness. youtube.com These planes are determined by the internal arrangement of atoms and the strength of the bonds between them. When a mineral or crystal breaks, it does so along these planes, resulting in smooth, flat surfaces. youtube.com The number and orientation of these cleavage planes are key characteristics of a mineral's structure.

The specific cleavage planes for the MgY (1/1) compound have not been detailed in the available research. However, for a crystal with a B2 (cubic) structure, cleavage can occur along specific planes. For instance, many cubic crystals exhibit cleavage parallel to the faces of a cube on the {001} planes. To definitively determine the cleavage crystallography of MgY, experimental analysis of single crystals would be required to observe the planes along which fracture preferentially occurs.

Phase Equilibria and Thermodynamic Stability Assessments

Understanding the thermodynamic stability of MgY is critical for predicting its behavior during alloy formation, processing, and service. This involves computational modeling and experimental measurements.

First-principles calculations, based on density functional theory (DFT), are powerful tools for predicting the fundamental properties of materials without empirical input. arxiv.orgaps.org These methods are used to determine the ground state of a material, which is its most stable atomic arrangement at 0 Kelvin, by calculating the total energy for various crystal structures. researchgate.netresearchgate.net The structure with the lowest energy is considered the ground state.

For the Mg-Y system, first-principles calculations have been used to determine the enthalpies of formation for various intermetallic compounds, providing insight into their relative stability. psu.edu The stability of compounds like YMg in the B2-type crystal structure has been confirmed through these methods, which involve calculating total energies as a function of volume and fitting them to an equation of state to find equilibrium properties. researchgate.net Dynamic stability is also assessed by calculating phonon dispersion curves; the absence of imaginary frequencies indicates that the structure is dynamically stable.

The Calculation of Phase Diagrams (CALPHAD) method is a computational approach used to model the thermodynamic properties of multicomponent systems and predict their phase diagrams. nih.govnist.govthermocalc.comonera.fr This methodology relies on Gibbs energy models for each phase in a system. The parameters in these models are optimized using available experimental data, such as phase equilibria and thermochemical properties. thermocalc.com

The Mg-Y binary system has been thermodynamically assessed using the CALPHAD method. tsijournals.com In these assessments, the liquid, body-centered cubic (bcc), and face-centered cubic (fcc) solution phases are typically described using a substitutional solution model. tsijournals.com The intermetallic compounds, including the equiatomic MgY phase, are treated as stoichiometric phases. tsijournals.com This modeling approach allows for the calculation of the Mg-Y phase diagram and the thermodynamic properties of each phase as a function of temperature and composition.

The enthalpy of formation (ΔHf°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. utexas.edulibretexts.org It is a key measure of a compound's thermodynamic stability. For the MgY intermetallic, the enthalpy of formation has been investigated to understand its stability within the Mg-Y system. core.ac.uk A negative enthalpy of formation indicates that the formation of the compound from its elements is an exothermic process and that the compound is stable relative to the pure elements.

The excess Gibbs energy (GE) represents the deviation of a real solution from an ideal solution. youtube.comlibretexts.org In the CALPHAD modeling of the Mg-Y system, the excess Gibbs energy of the solution phases (like the liquid phase) is described using a Redlich-Kister polynomial. tsijournals.com This mathematical expression accounts for the interaction energies between the different atoms in the solution, which are not present in an ideal mixture. By optimizing the parameters of this polynomial against experimental data, a precise thermodynamic description of the solution phases can be achieved, leading to accurate phase diagram calculations.

Thermodynamic Concepts for MgY (1/1)
ConceptDescriptionRelevance to MgY
Enthalpy of Formation (ΔHf°)The heat released or absorbed when one mole of a compound is formed from its elements in their standard states. utexas.eduwikipedia.orgIndicates the thermodynamic stability of the MgY compound. core.ac.uk
Excess Gibbs Energy (GE)The deviation of the Gibbs free energy of a real solution from that of an ideal solution. youtube.comlibretexts.orgUsed in CALPHAD models to accurately describe the thermodynamic behavior of Mg-Y solution phases. tsijournals.com

Pressure-Induced Structural Transitions and Associated Stability

A comprehensive review of the available scientific literature reveals a notable absence of experimental or theoretical studies specifically investigating the pressure-induced structural transitions and associated stability of the intermetallic compound Magnesium-Yttrium (1/1). While research has been conducted on the effects of high pressure on other magnesium-yttrium compositions and various magnesium-based alloys, data directly pertaining to the MgY (1/1) stoichiometry under high-pressure conditions is not present in the surveyed materials.

High-pressure studies are crucial for understanding the fundamental properties of materials, including their structural stability, phase diagrams, and potential for synthesizing novel phases with unique characteristics. The application of pressure can induce significant changes in the crystal structure of intermetallic compounds, leading to transformations to more compact and energetically favorable arrangements. These transitions are often accompanied by changes in physical properties.

For instance, theoretical studies on the related Mg₂Sr intermetallic compound have predicted a pressure-induced phase transition from a low-pressure C14-type phase to a high-pressure orthorhombic phase. Similarly, experimental and theoretical work on pure magnesium has detailed its transformation from a hexagonal-close-packed (hcp) structure to a body-centered cubic (bcc) structure at elevated pressures. aps.org Such investigations highlight the transformative effect of pressure on the crystal lattice of magnesium and its alloys.

However, analogous research specifically targeting the Magnesium-Yttrium (1/1) compound has not been reported in the reviewed literature. Consequently, there is no data available to construct a detailed account of its high-pressure behavior, including transition pressures, the nature of any new crystalline phases, or the thermodynamic stability of such phases.

Further experimental and computational research is necessary to elucidate the crystallographic response of Magnesium-Yttrium (1/1) to high-pressure environments. Such studies would be invaluable for completing the phase diagram of the Mg-Y system under pressure and for exploring the potential for new materials with tailored properties.

Electronic Structure and Bonding Characteristics of Magnesium Yttrium 1/1

Density Functional Theory (DFT) Investigations of Electronic States

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Mg-Y (1/1), DFT calculations have been employed to determine fundamental properties such as heats of formation, ground-state energy, and stable crystal structures.

First-principles calculations based on DFT have been used to predict the heats of formation for various Mg-Y intermetallic compounds, including the B2-MgY phase. These theoretical predictions serve as critical data points for validating and fitting semi-empirical models like interatomic potentials. For instance, some first-principles studies have indicated that the B2-MgY compound is the most stable phase among several Mg-Y intermetallics, a finding that contrasts with some experimental observations suggesting C14-Mg2Y is more stable. This highlights the importance of computational studies in exploring the relative stability of different phases that may be present in Mg-Y alloys.

DFT provides the foundation for understanding the ground-state properties of the system, which are determined by the electron density. By solving the Kohn-Sham equations, which are a simplified one-electron representation of the many-electron problem, researchers can obtain the total ground-state energy and the electron density distribution, which are fundamental to describing the system's electronic characteristics.

Orbital-Projected Density of States Analysis

To gain a deeper insight into the bonding nature and the contribution of individual elements to the electronic structure, Orbital-Projected Density of States (PDOS) analysis is performed. PDOS analysis decomposes the total density of states into contributions from different atomic orbitals (e.g., s, p, d orbitals) of each constituent atom (Magnesium and Yttrium).

For intermetallic compounds like Mg-Y, the PDOS reveals the extent of hybridization between the orbitals of the constituent atoms. Typically, in Mg-Y systems, the analysis would show the energy distribution of Mg-s, Mg-p, Y-s, Y-p, and Y-d states. The hybridization between the valence orbitals of magnesium and yttrium is a key factor in the chemical bonding and stability of the compound. The distribution and overlap of these projected states near the Fermi level are particularly important as they govern the material's electronic conductivity and other related physical properties. The analysis helps in identifying which orbitals are primarily involved in forming the valence and conduction bands.

Electron Density Distribution and Charge Transfer Analysis (e.g., Bader Analysis)

The distribution of electrons within the Mg-Y (1/1) crystal lattice provides direct information about the nature of the chemical bonds. Methods like Bader's Quantum Theory of Atoms in Molecules (QTAIM) are used to partition the calculated electron density into atomic basins, allowing for a quantitative assessment of charge transfer between atoms. nih.govmdpi.com

Development and Validation of Interatomic Potentials for Mg-Y Systems

To perform large-scale atomistic simulations, such as molecular dynamics, which are computationally too expensive for DFT, classical interatomic potentials are required. For the Mg-Y system, significant effort has been dedicated to developing accurate potentials within the framework of the Modified Embedded-Atom Method (MEAM). nsf.govbohrium.com

The development of these potentials involves fitting a set of parameters to a database of key physical properties. This database typically includes both experimental data and results from high-accuracy DFT calculations. For the Mg-Y MEAM potential, properties of the B2 Mg-Y intermetallic phase, such as its heat of formation and lattice parameter, are crucial fitting targets. nsf.govbohrium.com The goal is to create a potential that can accurately describe not only the properties of stable compounds but also the behavior of Y solutes in the Mg matrix, defect energies, and interactions with crystalline defects like dislocations. nsf.gov

The validation of a newly developed potential is a critical step. Its predictive capability is tested by comparing its calculations for properties not included in the original fitting database against DFT results or experimental measurements. For example, a robust Mg-Y potential should accurately predict the heats of formation of other intermetallic compounds in the system (like C14-Mg2Y and A12-Mg24Y5) and the interaction energies of yttrium atoms with various defects in the magnesium lattice. nsf.gov The accuracy of these predictions determines the applicability and limitations of the potential for studying complex phenomena like plastic deformation in Mg-Y alloys. nsf.govresearchgate.net

Data Tables

Table 1: Properties of Mg-Y Intermetallic Phases Used in Potential Development

PropertyB2-MgYC14-Mg2YA12-Mg24Y5
Heat of Formation (eV/atom) Used for fittingCalculated for validationCalculated for validation
Crystal Structure B2C14A12
Relative Stability Predicted as most stable by some DFT studiesFound to be on the convex hull by some potentialsPredicted as metastable

Table 2: Components of Interatomic Potential Development and Validation

Development StageDescriptionData Sources
Formalism Second-Nearest-Neighbor Modified Embedded-Atom Method (2NN MEAM). nsf.govN/A
Fitting Database A range of key physical properties are used to determine the potential parameters.Experimental data, First-principles (DFT) calculations. nsf.govresearchgate.net
Validation Targets Properties not used in the fitting process to test the potential's accuracy.Yttrium misfit volume in Mg, Solute-dislocation interaction energies, Solute-twin boundary interactions. nsf.gov

Defect Structures and Atomic Scale Phenomena in Magnesium Yttrium 1/1

Stacking Fault Energies and Formation Mechanisms

Analysis of Basal and Pyramidal Stacking Faults

In magnesium alloys, plastic deformation is accommodated by the movement of dislocations on various slip planes. The primary slip system is on the basal (0001) plane. However, for general plastic deformation, activation of non-basal slip systems, such as the pyramidal planes, is essential. mdpi.comresearchgate.net Stacking faults can form on these planes, and their energies are a critical factor in the deformation process.

There are several types of stacking faults, with the intrinsic stacking faults I1 and I2 being particularly important. dierk-raabe.com The I1 fault, also known as a growth fault, is considered a crucial nucleation site for dislocations, which are necessary to accommodate strain along the c-axis and improve ductility.[+a>4] osti.gov The I2 fault is a deformation fault. First-principles calculations have shown that in pure magnesium, these faults have relatively high energies, making their formation and the subsequent activation of non-basal slip difficult. dierk-raabe.com

Influence of Yttrium on Stacking Fault Energies

The addition of yttrium to magnesium has a profound effect on stacking fault energies (SFEs). Both experimental observations via transmission electron microscopy and theoretical calculations using density functional theory (DFT) have demonstrated that yttrium significantly decreases the intrinsic I1 stacking fault energy. dierk-raabe.com This reduction in SFE is a key mechanism responsible for the enhanced ductility observed in Mg-Y alloys compared to pure Mg. dierk-raabe.comtandfonline.com

Alloy SystemStacking Fault TypeEffect of YttriumReference
Mg-YIntrinsic I1 SFESignificant Decrease dierk-raabe.com
Mg-YIntrinsic I2 SFESignificant Reduction jst.go.jp
Mg-RE (including Y)I1 SFEAlters/Reduces Energy osti.govarxiv.org

Dislocation Interactions and Slip System Activation

The improved ductility in Mg-Y alloys is directly linked to the increased activity of non-basal slip systems. The presence of yttrium alters the critical resolved shear stress (CRSS) required to activate these systems, leading to a more homogeneous deformation.

Detailed analyses of deformed Mg-Y alloys reveal substantial activity of pyramidal dislocations.[+a>9] This is a direct consequence of the reduced stacking fault energy, which facilitates the nucleation of these dislocations. dierk-raabe.com In-situ high-energy X-ray diffraction microscopy studies on a Mg-3wt%Y alloy have confirmed that prismatic and pyramidal I slip are highly active during tensile deformation.[+a>10]

The addition of yttrium alters the CRSS ratio between non-basal and basal slip systems. While the CRSS for basal slip is the lowest in pure Mg, yttrium increases the CRSS for basal slip while decreasing it for non-basal slip, making their activation more competitive. nih.gov This reduction in CRSS anisotropy is a primary reason for the enhanced activity of pyramidal slip in Mg-Y alloys. mpie.deresearchgate.net

AlloySlip SystemEstimated CRSS (MPa)Reference
Mg-3wt%YBasal 12 researchgate.net
Prismatic 38 researchgate.net
Pyramidal I 36 researchgate.net
Mg-Zn-Y (ZW10)CRSS Ratio (τbasalprismpyra) = 1:2.3:2.8 nih.gov
For comparison: AZ31 Ratio = 1:3.2:5 nih.gov

Grain Boundary Segregation and its Mechanistic Role

The behavior of grain boundaries plays a crucial role in the mechanical properties of polycrystalline materials. In Mg-Y alloys, the segregation of yttrium atoms to these interfaces has significant consequences.

High-resolution scanning transmission electron microscopy has confirmed that yttrium atoms segregate to grain boundaries in magnesium alloys. researchgate.net This segregation is believed to be a key factor in producing changes in the crystallographic texture during processing and recrystallization, which in turn improves formability. researchgate.net The segregated yttrium atoms can form strong chemical bonds that suppress grain boundary sliding. mdpi.com

Furthermore, grain boundaries in Mg-Y alloys can act as sources for the nucleation of non-basal dislocations, contributing to enhanced ductility. researchgate.net However, these same boundaries can also become sites for crack propagation, indicating a dual role. researchgate.net Atomistic simulations suggest that yttrium clusters at grain boundaries can lower the stress required for the formation of pyramidal planar faults and I1 stacking faults, providing another pathway for the activation of dislocations.[+a>4] The segregation of yttrium can also lead to the formation of stable yttrium oxides at grain boundaries, which may contribute to the alloy's high-temperature strength. arxiv.org

Formation and Evolution of Entrainment Defects in Mg-Y Alloy Castings

During the casting of reactive metals like magnesium alloys, the surface of the molten metal rapidly oxidizes. Turbulence during pouring and mold filling can cause this oxidized surface layer to fold over and become entrapped within the bulk liquid, creating defects known as bifilms or entrainment defects. researchgate.netwikipedia.org These defects act as cracks within the solidified casting, significantly degrading mechanical properties.

Investigations into Mg-Y alloy castings have revealed the complex structure and evolution of these entrained films. researchgate.netbrunel.ac.uk When a protective cover gas such as a mixture of SF6 and air is used, the entrained film can have a layered structure. brunel.ac.uk Initially, fluorine from the cover gas reacts with the melt to form a single-layered, F-rich film. Subsequently, oxygen and sulfur participate, and eventually, as fluorine is depleted, a second, F-poor but (O, S)-rich layer forms on top of the initial one. brunel.ac.uk

A critical aspect of the evolution of these defects is the potential for the gas trapped within the folded bifilm to be consumed by reacting with the surrounding highly reactive magnesium melt. researchgate.netwhiterose.ac.uk This reaction can lead to the growth of the oxide films and a reduction in the void volume of the defect, potentially diminishing its detrimental effect. In some cases, this process can result in a "deactivated" entrainment defect with a sandwich-like structure. researchgate.net The rate of this gas consumption is influenced by the composition of the cover gas used during casting. brunel.ac.ukwhiterose.ac.uk

Microstructural Characterization and Evolution of Magnesium Yttrium 1/1 in Alloys

Advanced Microscopic Techniques for Phase Identification and Morphology

The identification and morphological study of the Mg-Y (1/1) phase and related intermetallics within magnesium alloys rely on a suite of advanced microscopic techniques. These methods provide insights from the macroscopic to the atomic scale.

Optical Microscopy, Scanning Electron Microscopy (SEM), and Energy-Dispersive X-ray Spectroscopy (EDS)

Standard metallographic techniques are the first step in characterizing the microstructure of Mg-Y alloys. acta-microscopica.org Optical microscopy is a fundamental tool for revealing the general microstructure, including grain size and the distribution of secondary phases. mdpi.comresearchgate.net

Scanning Electron Microscopy (SEM) offers higher magnification and resolution, enabling more detailed observation of the morphology of intermetallic phases. researchgate.net When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM becomes a powerful tool for chemical analysis. azom.comyoutube.com EDS allows for the elemental mapping of the sample surface, which can identify the distribution of magnesium and yttrium and confirm the composition of intermetallic particles like MgY. researchgate.netsemanticscholar.org In Mg-Al-Zn-Y alloys, for instance, EDS is crucial for distinguishing between different Y-containing phases, such as the Al2Y phase and the Mg17Al12 phase. semanticscholar.org

Table 1: Overview of Standard Microscopic Techniques

Technique Primary Function Information Obtained
Optical Microscopy Initial microstructural examination Grain size, phase distribution, porosity
Scanning Electron Microscopy (SEM) High-magnification imaging Surface topography, phase morphology, particle size and shape

| Energy-Dispersive X-ray Spectroscopy (EDS) | Elemental analysis | Elemental composition, elemental mapping, phase identification |

Transmission Electron Microscopy (TEM), High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM), and Atom Probe Tomography (APT)

For nanoscale and atomic-level characterization, more advanced techniques are indispensable. Transmission Electron Microscopy (TEM) provides high-resolution images of the internal microstructure, including crystal defects like dislocations and stacking faults. researchgate.net

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is particularly effective for imaging materials containing elements with different atomic numbers (Z). nih.gov The image contrast in HAADF-STEM is approximately proportional to Z², making it ideal for distinguishing the heavier yttrium atoms from the lighter magnesium atoms in the Mg-Y system. This technique has been instrumental in determining the atomic arrangement within various precipitate phases in Mg-Y alloys. researchgate.net

Atom Probe Tomography (APT) offers the unique capability of reconstructing a three-dimensional atomic map of a material, providing both spatial and chemical information with near-atomic resolution. mpie.de This technique is invaluable for studying the precise elemental distribution within precipitates, solute clustering, and segregation at interfaces and grain boundaries. inventum.detandfonline.comdierk-raabe.comresearchgate.net

Table 2: Comparison of Advanced Microscopic Techniques

Technique Resolution Key Application for Mg-Y (1/1)
Transmission Electron Microscopy (TEM) Atomic Imaging of crystal structure, precipitates, and defects.
HAADF-STEM Atomic (Z-contrast) Differentiating Y and Mg atoms, imaging atomic columns, and characterizing precipitate structures. nih.gov

| Atom Probe Tomography (APT) | Atomic (3D) | 3D chemical mapping, analysis of solute clustering, and interfacial segregation. mpie.de |

Phase Distribution and Morphology in As-Cast and Processed Structures

The distribution and morphology of intermetallic phases in Mg-Y alloys are heavily dependent on the processing history, such as casting and subsequent thermomechanical treatments.

In the as-cast condition, Mg-Y alloys typically consist of an α-Mg matrix and various intermetallic compounds that form along grain boundaries and within interdendritic regions. scielo.br The specific phases present depend on the alloy composition. For example, in Mg-Gd-Y-Zn alloys, phases such as Mg₅(Gd,Y) and Long-Period Stacking Ordered (LPSO) structures are commonly observed. scielo.brbohrium.com In as-cast Mg-Zn-Y alloys, the microstructure can feature the α-Mg phase alongside I-phase (icosahedral), W-phase (Mg₃Y₂Zn₃), and LPSO (Mg₁₂YZn) phases. nih.govbohrium.com The morphology of these phases can range from network-like structures to blocky or lamellar precipitates. scielo.brmdpi.com

Upon processing, such as extrusion or rolling, the microstructure undergoes significant changes. The deformation process can break down coarse, as-cast intermetallic networks, leading to a more refined and homogeneous distribution of smaller particles throughout the matrix. mdpi.com For instance, in extruded Mg-Sn-Y alloys, secondary phases are observed to align in the extrusion direction. mdpi.com Heat treatments, such as homogenization, can lead to the dissolution of some phases and the transformation of others. In Mg-Gd-Y-Zn-Zr alloys, homogenization can transform as-cast phases like Mg₂₄Y₅ and Mg₅Gd into the more stable 14H-LPSO phase. scielo.br

Table 3: Phase Morphology in Mg-Y Based Alloys

Condition Primary Phases Secondary Phase Morphology
As-Cast α-Mg, Mg₂₄Y₅, Mg₅Gd Eutectic compounds at grain boundaries, network-like structures. scielo.brresearchgate.net
Processed (Extruded) α-Mg (recrystallized) Fragmented and aligned intermetallic particles. mdpi.comjst.go.jp

| Processed (Heat-Treated) | α-Mg, LPSO phases | Fine, dispersed precipitates; lamellar or blocky LPSO structures. scielo.brbohrium.com |

Microstructural Transformations During Thermal Treatments and Mechanical Deformation

The microstructure of Mg-Y alloys is dynamic and evolves during thermal treatments and mechanical deformation, leading to changes in mechanical properties.

Precipitation Sequences of Mg-Y Intermetallic Phases

Precipitation hardening is a key strengthening mechanism in Mg-Y alloys. The process involves heating the alloy to a high temperature to dissolve yttrium into the magnesium matrix (solution treatment), followed by quenching and then aging at a lower temperature to induce the formation of fine precipitates. The generally accepted precipitation sequence in binary Mg-Y alloys is as follows:

Supersaturated Solid Solution (SSSS) → β'' phase → β' phase → β phase (Mg₂₄Y₅) researchgate.netresearchgate.net

The β'' phase is a coherent precipitate that contributes significantly to the hardening of the alloy. researchgate.net With continued aging, the β'' phase transforms into the semi-coherent β' phase, and eventually into the stable, incoherent β (Mg₂₄Y₅) phase, which precipitates at grain boundaries and dislocations and does not contribute as effectively to strengthening. researchgate.net In more complex Al-Mg-Si alloys, the sequence can involve Guinier-Preston (GP) zones and various metastable precipitates like β'' and β'. researchgate.netmdpi.comnih.gov

Table 4: Precipitation Sequence in Mg-Y Alloys

Phase Characteristics Contribution to Strength
SSSS Y atoms are dissolved in the Mg matrix. Solid solution strengthening.
β'' Coherent, orthorhombic structure, precipitates homogeneously. Major strengthening phase. researchgate.net
β' Semi-coherent, precipitates on dislocations and grain boundaries. Less significant strengthening. researchgate.net

| β (Mg₂₄Y₅) | Incoherent, stable equilibrium phase. | Minimal contribution to hardening. researchgate.net |

Dynamic Recrystallization and Texture Evolution Mechanisms

During hot deformation processes like extrusion or rolling, Mg-Y alloys undergo dynamic recrystallization (DRX), a process where new, strain-free grains form concurrently with deformation. nih.govwikipedia.org This is a critical mechanism for grain refinement and influencing the final mechanical properties. Several forms of DRX have been identified:

Discontinuous Dynamic Recrystallization (DDRX): This involves the nucleation and growth of new grains, similar to static recrystallization. youtube.comyoutube.com

Continuous Dynamic Recrystallization (CDRX): This is characterized by the progressive rotation of subgrains until they form high-angle grain boundaries. nih.govyoutube.com

Geometric Dynamic Recrystallization (GDRX): This occurs when original grains become highly elongated and thin, eventually pinching off into smaller, equiaxed grains. wikipedia.orgyoutube.com

The addition of yttrium to magnesium can influence the dominant DRX mechanism and the resulting texture. nih.gov Texture refers to the preferential orientation of the crystal grains. In standard magnesium alloys, a strong basal texture often develops during processing, leading to anisotropic mechanical properties. Yttrium can promote the activation of non-basal slip systems, which can lead to a weaker and more random texture, improving the alloy's formability. bibliotekanauki.plresearchgate.net The change in deformation path, such as in cross-rolling, can also be an effective strategy to weaken the strong basal texture. bibliotekanauki.pl

Table 5: Dynamic Recrystallization Mechanisms

Mechanism Description Effect on Microstructure
DDRX Nucleation and growth of new grains at existing grain boundaries. youtube.com Formation of new, equiaxed grains.
CDRX Progressive transformation of subgrains into new grains. nih.gov Gradual grain refinement.
GDRX Pinching off of elongated grains into smaller grains. wikipedia.org Formation of fine, equiaxed grains from highly deformed structures.

| Twinning-Induced DRX (TDRX) | Nucleation of new grains at twin boundaries. | Significant grain refinement at lower deformation temperatures. |

Grain Refinement Mechanisms Induced by Yttrium

The addition of yttrium to magnesium alloys is a well-established strategy for achieving significant grain refinement, which in turn enhances the mechanical properties of the material. The mechanisms through which yttrium imparts this refining effect are multifaceted and are a subject of ongoing research. The primary mechanisms involve constitutional undercooling, the formation of stable intermetallic compounds acting as nucleation sites, and the influence of yttrium on solidification and recrystallization processes.

One of the principal ways yttrium refines the grain structure of magnesium alloys is by inducing constitutional undercooling at the solid-liquid interface during solidification. researchgate.net Yttrium, like other rare earth elements, tends to become enriched in the liquid phase ahead of the advancing solidification front. This enrichment increases the constitutional undercooling, which promotes the nucleation of new grains and restricts the growth of existing ones, leading to a finer and more equiaxed grain structure. researchgate.net

Furthermore, yttrium can react with other elements present in the alloy, such as aluminum, to form high-melting-point intermetallic compounds. For instance, in magnesium-aluminum alloys, the addition of yttrium can lead to the formation of Al2Y particles. ijeit.com These particles can act as potent heterogeneous nucleation sites for primary magnesium grains during solidification, provided they have a low crystallographic mismatch with the magnesium matrix. uq.edu.au The presence of these stable nuclei encourages the formation of a greater number of smaller grains.

The effectiveness of yttrium as a grain refiner is also linked to its influence on the growth of α-Mg grains. The enrichment of yttrium at the grain boundaries can physically restrict grain growth during solidification and subsequent heat treatment or thermomechanical processing. researchgate.net In processes like extrusion, the addition of yttrium has been observed to suppress the formation of undesirable textures, contributing to a more randomized grain orientation and improved isotropic properties. confer.cz

Subsequent processing, such as extrusion, plays a crucial role in further refining the grain structure of magnesium-yttrium alloys. The combination of yttrium addition and thermomechanical processing like extrusion can lead to substantial grain refinement through dynamic recrystallization, resulting in a fine and uniform grain structure. confer.cz

The following tables summarize key research findings on the effect of yttrium on the microstructure of magnesium alloys.

Table 1: Effect of Yttrium on Grain Size and Mechanical Properties of AZ91 Alloy

Yttrium Content (wt.%)Effect on MicrostructureImpact on Mechanical PropertiesReference
0.5No significant Y-containing compound observed.- ijeit.com
1 - 4Formation of Al2Y phase; refinement of Mg17Al12 phase.Increased hardness and strength. ijeit.com
> 4Coarsening of Al2Y phase and transformation of Mg17Al12.Potential decrease in tensile strength. ijeit.com

Table 2: Influence of Yttrium on Extruded Magnesium Alloys

Alloy DesignationYttrium ContentEffect of ExtrusionKey ObservationReference
W4PresentSubstantial grain refinement.Average grain size of ~20 µm after extrusion. confer.cz
WN43Highest among testedHighest degree of grain refinement.Average grain size of ~10 µm after extrusion. confer.cz

Interaction of Magnesium Yttrium 1/1 with Additional Alloying Elements

Ternary and Multi-Component System Phase Formation Involving MgY-Type Phases

The addition of a third or more elements to the Mg-Y binary alloy leads to the formation of ternary and higher-order intermetallic phases, significantly influencing the alloy's microstructure and properties. The specific phases that form are dependent on the alloying elements chosen and their relative concentrations. caltech.edudoitpoms.ac.ukpsu.edu

The combination of magnesium, yttrium, and zinc is particularly notable for the formation of Long-Period Stacking Ordered (LPSO) structures. mdpi.com These structures are a key factor in the development of high-strength magnesium alloys. mdpi.com LPSO phases typically form in magnesium alloys that contain both a transition metal with a smaller atomic radius than magnesium, such as zinc, and a rare earth element with a larger atomic radius, like yttrium. mdpi.com

The formation of LPSO structures is highly dependent on the chemical composition, specifically the concentrations of zinc and yttrium, as well as the manufacturing process, including casting methods and post-processing treatments like heat treatment and plastic deformation. mdpi.com Various types of LPSO structures have been identified, including 6H, 10H, 14H, and 18R, each with a distinct stacking sequence. mdpi.comresearchgate.net For instance, in as-cast Mg-Y-Zn alloys, the 18R structure is often observed, which can transform into the 14H phase during subsequent heat treatments. researchgate.netresearchgate.net The 18R phase is considered a stable equilibrium phase that forms from the melt, while the 14H phase forms through a solid-state transformation. researchgate.net

Table 1: Common Phases in the Mg-Y-Zn System

Phase Name Chemical Formula Crystal Structure Role in Alloy
I-phase Mg3YZn6 Icosahedral Quasicrystal Strengthening phase jmst.orgresearchgate.net
W-phase Mg3Y2Zn3 Cubic Strengthening phase jmst.orgresearchgate.net
LPSO-phase Mg12YZn Long-Period Stacking Ordered Major strengthening phase mdpi.comjmst.org
14H-LPSO - Hexagonal Forms from 18R during heat treatment researchgate.netresearchgate.net

The addition of aluminum or nickel to the Mg-Y system also results in the formation of distinct ternary phases that influence the alloy's properties. In the Mg-Al-Y system , the interaction between yttrium and aluminum leads to the formation of Al2Y intermetallic compounds. researchgate.net The presence of these Al2Y particles can contribute to the strengthening of the alloy. researchgate.net However, the addition of yttrium to Mg-Al alloys can also lead to a reduction in the amount of the β-phase (Mg17Al12), which can affect the corrosion resistance. mdpi.com

In the Mg-Ni-Y ternary system , several ternary compounds have been identified, including YMg2Ni9 and YMgNi4. researchgate.net The formation of these phases is a key feature of the system's thermodynamics. researchgate.net Similar to the Mg-Y-Zn system, Mg-Ni-Y alloys can also form LPSO structures, such as the 18R type. researchgate.net It has been suggested that nickel may enhance the thermal stability of the 18R-LPSO structure compared to its stability in the Mg-Y-Zn system. researchgate.net In Mg-Ni-Y alloys, instead of the 14H-LPSO phase forming during heat treatment, precipitation of βʹ-Mg7Y particles can occur, contributing to precipitation hardening. researchgate.net

Table 2: Phases in Mg-Al-Y and Mg-Ni-Y Systems

System Phase Name Chemical Formula Notes
Mg-Al-Y Al2Y Al2Y Strengthening phase researchgate.net
Mg-Ni-Y YMg2Ni9 YMg2Ni9 Ternary compound researchgate.net
Mg-Ni-Y YMgNi4 YMgNi4 Ternary compound researchgate.net
Mg-Ni-Y 18R-LPSO - Thermally stable LPSO phase researchgate.net

The introduction of other rare earth elements (REEs) such as lanthanum (La), gadolinium (Gd), and neodymium (Nd) into Mg-Y alloys leads to the formation of multi-component systems with complex phase interactions. The chemical similarity between yttrium and other heavy REEs like gadolinium means they can have similar effects on the alloy's microstructure and properties. researchgate.net

In Mg-Y-La alloys , the presence of both yttrium and lanthanum results in the formation of phases such as Mg24Y5 and Mg12La. researchgate.netmdpi.com The specific phases observed depend on the relative concentrations of Y and La. mdpi.com For example, in a Mg-3.21Y-3.15La alloy, the yttrium-rich Mg24Y5 phase is prominent, while in a Mg-4.71Y-3.98La alloy, the MgY phase is observed alongside LaMg3. mdpi.com

The addition of gadolinium to Mg-Y alloys is common in the development of high-strength, creep-resistant alloys. researchgate.net In Mg-Gd-Y systems, complex microstructures can form, and the addition of other elements like zirconium is often used for grain refinement. researchgate.net In Mg-Gd-Ni-Y alloys , a network structure composed of α-Mg, an LPSO phase (identified as 14H type), and a eutectic structure of α-Mg, LPSO phase, and Mg2Ni can be formed. mdpi.com

The addition of neodymium to Mg-Al-Y alloys can lead to the formation of Al2Nd precipitates in addition to Al2Y, which can contribute to grain refinement. researchgate.net The combined effect of multiple REEs can be more significant than the addition of a single REE.

Solid Solution Effects and Intermetallic Strengthening Mechanisms

The enhanced mechanical properties of Mg-Y based alloys are a result of various strengthening mechanisms that can act individually or in concert. youtube.comyoutube.com These mechanisms include solid solution strengthening and strengthening from the presence of intermetallic phases.

Solid solution strengthening occurs when atoms of an alloying element, such as yttrium, dissolve into the magnesium matrix, creating lattice distortions that impede the movement of dislocations. youtube.commcmaster.ca Yttrium is recognized as an effective solid solution hardener in magnesium. mcmaster.ca The degree of strengthening is influenced by factors such as the concentration of the solute atoms, the difference in atomic size between the solute and solvent atoms, and the shear modulus of the solute atoms. youtube.commcmaster.ca

Intermetallic strengthening arises from the presence of second-phase particles within the magnesium matrix. These particles can be coherent, semi-coherent, or incoherent with the matrix and can strengthen the alloy through several mechanisms:

Precipitation Hardening (Age Hardening): This involves the formation of fine, coherent precipitates within the grains during a heat treatment process. youtube.com In Mg-Y alloys, the precipitation sequence can include the formation of metastable phases like β'' and β', which contribute to hardening. researchgate.net

Dispersion Strengthening: This mechanism involves the presence of hard, stable, and incoherent second-phase particles that are dispersed throughout the matrix. youtube.com These particles act as obstacles to dislocation motion. In Mg-Y based ternary and multi-component alloys, intermetallic compounds such as Al2Y, Mg12YZn (LPSO), and the W-phase contribute to this type of strengthening. jmst.orgresearchgate.net

Grain Refinement Strengthening: The presence of second-phase particles can pin grain boundaries and inhibit grain growth during processing and heat treatment, leading to a finer grain size. mdpi.com A smaller grain size increases the strength of the material according to the Hall-Petch relationship. youtube.com

The dominant strengthening mechanism can depend on the specific alloy composition and its thermomechanical history. For example, in Mg-Zn-Y alloys, different phases like the I-phase, W-phase, and LPSO-phase can lead to different primary strengthening mechanisms, such as Orowan looping, thermal mismatch strengthening, load-bearing, and particle shearing. jmst.org

Scavenging Effects of Yttrium on Impurity Elements

One of the key impurities in magnesium alloys is iron (Fe). Yttrium can react with iron to form intermetallic compounds. researchgate.net This is beneficial because the presence of free iron can be highly detrimental to the corrosion resistance of magnesium alloys. By tying up the iron in stable intermetallic phases, yttrium effectively removes it from the matrix, thus mitigating its negative impact.

Furthermore, yttrium can influence the formation and distribution of other phases in the alloy. For instance, in Mg-Al alloys, the addition of yttrium can lead to the formation of Al2Y, which in turn reduces the amount of the Mg17Al12 phase. researchgate.net This alteration of the phase constitution can have a significant impact on the alloy's properties. The formation of stable yttrium oxides (Y2O3) on the surface of the alloy can also contribute to improved corrosion and ignition resistance. plos.orgresearchgate.netescholarship.org

Computational and Theoretical Methodologies for Magnesium Yttrium 1/1 Research

Ab Initio Calculations and First-Principles Approaches (DFT)

Ab initio calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for understanding the intrinsic properties of the MgY compound from first principles, meaning without reliance on experimental data as input beyond fundamental physical constants. bohrium.comdierk-raabe.com These methods solve the quantum mechanical equations that govern the behavior of electrons in the material, providing a powerful predictive capability. bohrium.com

Researchers have employed DFT to predict and confirm the crystal structure of MgY. researchgate.net The orthorhombic FeB-type crystal structure is a known configuration for the MgY intermetallic. tsijournals.com First-principles calculations have been used to investigate the structural stability, with studies confirming that various Mg-Y compounds, including MgY, are dynamically and thermodynamically stable at 0 K. researchgate.net This is determined by analyzing the phonon dispersions, where the absence of imaginary frequencies indicates stability, and by constructing the formation enthalpy convex hull. researchgate.net

The mechanical properties of MgY have been extensively studied using DFT. These calculations can predict elastic constants such as the bulk modulus, shear modulus, and Young's modulus. researchgate.netresearchgate.net For instance, calculations have shown that the elastic moduli of Mg-Y compounds generally increase with the yttrium content, with MgY exhibiting significant stiffness. researchgate.net The brittle or ductile nature of the material can also be assessed through these calculations. researchgate.net Furthermore, DFT is used to study the effects of alloying elements on the mechanical properties of magnesium alloys, providing insights into strengthening mechanisms. researchgate.net

Thermodynamic properties are another key area of investigation using first-principles methods. The heat capacity, entropy, and Helmholtz free energy of stable Mg-Y alloys have been predicted, offering a deeper understanding of their behavior at different temperatures. researchgate.net The surface energy and electronic properties, such as the work function, of Mg-Y alloys have also been evaluated to understand their surface chemistry and potential for applications in various environments. researchgate.nettechscience.com

Table 1: Selected DFT-Calculated Properties of MgY

PropertyCalculated ValueReference
Crystal StructureOrthorhombic (FeB-type) tsijournals.com
Bulk Modulus~43.82 GPa researchgate.net
Shear Modulus~26.7 GPa researchgate.net
Young's Modulus~66.63 GPa researchgate.net

Note: The values presented are indicative and can vary depending on the specific computational methods and parameters used in the studies.

Molecular Dynamics (MD) and Molecular Statics (MS) Simulations

Molecular Dynamics (MD) and Molecular Statics (MS) simulations are powerful computational techniques that provide insights into the atomic-level behavior of materials over time (MD) or at a state of minimum energy (MS). ox.ac.uk These methods are particularly useful for studying dynamic processes and the influence of defects and interfaces on material properties, which are often inaccessible to static ab initio calculations. researchgate.net

Another significant application of MD is in the study of phase transformations, such as solid-state amorphization. researchgate.net Researchers have used MD to understand how the introduction of different interface structures, like twin boundaries or high-angle grain boundaries, can affect the amorphization process in Mg alloys. researchgate.net These simulations track the atomic rearrangements that lead to the loss of crystalline order, providing a detailed picture of the transformation mechanism. researchgate.net

The kinetics of crystallization from the melt is another area where MD simulations have proven valuable. researchgate.net By simulating the cooling of liquid Mg-Y, researchers can observe the nucleation and growth of solid phases, and calculate important parameters like the interface mobility, which describes the relationship between the speed of the solid-liquid interface and the degree of undercooling. researchgate.net

Table 2: Applications of MD/MS Simulations in Mg-Y Research

Research AreaKey Insights from Simulations
Mechanical PropertiesInfluence of Y segregation on grain boundary stability and strength. researchgate.net
Solid-State AmorphizationRole of interface structure on the degree and mechanism of amorphization. researchgate.net
Crystallization KineticsCalculation of interface mobility and understanding of solidification processes. researchgate.net

CALPHAD (CALculation of PHAse Diagrams) Approach for Multi-Component Systems

The CALPHAD (CALculation of PHAse Diagrams) method is a powerful computational tool for predicting phase equilibria and thermodynamic properties of multi-component systems. researchgate.netnih.gov It is central to modern materials design, enabling the efficient development of new alloys by providing crucial information about phase stability, composition, and processing temperatures. researchgate.netscribd.com

The CALPHAD approach involves developing thermodynamic databases for binary and ternary systems, which can then be extrapolated to predict the behavior of more complex, multi-component alloys. nih.govresearchgate.net For the Mg-Y system, thermodynamic assessments have been carried out using the CALPHAD method to optimize the thermodynamic parameters of various phases. tsijournals.com In these models, phases like the liquid, body-centered cubic (BCC), and face-centered cubic (FCC) solid solutions are typically treated as substitutional solutions, with their excess Gibbs energies described by polynomial functions. tsijournals.com The intermetallic compounds, including MgY, are often treated as stoichiometric phases. tsijournals.com

The resulting thermodynamic descriptions are used to calculate phase diagrams, which are graphical representations of the stable phases as a function of temperature, pressure, and composition. researchgate.net The calculated Mg-Y phase diagram is in good agreement with experimental data and provides essential information for alloy design and heat treatment optimization. tsijournals.com

Furthermore, the CALPHAD approach is not limited to phase diagrams. It can be coupled with other simulation techniques, such as phase-field methods, to model the evolution of microstructure during solidification. researchgate.net This allows for the prediction of features like the formation of different phases and their morphology, which are critical for determining the final properties of the alloy. researchgate.net For instance, CALPHAD databases provide the necessary thermodynamic data for multi-phase-field simulations of Mg-Zn-Y alloys. researchgate.net

Predictive Modeling for Intermetallic Phase Stability and Formation

Predictive modeling plays a crucial role in the discovery and design of new intermetallic compounds with desired properties. For the MgY intermetallic, a combination of computational techniques is used to predict its stability and formation characteristics.

First-principles calculations, as discussed in section 8.1, are a cornerstone of predictive modeling for phase stability. researchgate.netresearchgate.net By calculating the formation enthalpy of various potential crystal structures, researchers can identify the most thermodynamically stable phases at absolute zero. researchgate.net These calculations have been used to confirm the stability of the MgY compound and to explore the possibility of new, previously unknown stable or metastable phases in the Mg-Y system. researchgate.net The prediction of stable and metastable structures is vital for understanding the potential strengthening phases in magnesium alloys. researchgate.net

The CALPHAD method also serves as a powerful predictive tool for phase stability across a range of temperatures and compositions. researchgate.net By developing robust thermodynamic databases, the CALPHAD approach can predict the conditions under which the MgY intermetallic will form and remain stable in multi-component alloy systems. scispace.com This is particularly important for designing alloys where MgY is intended to be a strengthening precipitate.

The combination of first-principles calculations and CALPHAD modeling provides a comprehensive framework for predicting intermetallic phase stability. First-principles calculations provide accurate ground-state energy data for known and hypothetical compounds, which can then be used to inform and improve the thermodynamic models within the CALPHAD framework. This synergy enhances the predictive power of both methods, enabling a more accurate and efficient approach to materials design. The development of high-throughput computational methods, which automate these calculations for a large number of systems, further accelerates the discovery of new and promising intermetallic phases. bohrium.com

Advanced Research Perspectives and Future Directions

Synergistic Approaches Combining Experimental and Computational Methods

The accurate characterization and optimization of Mg-Y based alloys increasingly rely on a powerful synergy between computational modeling and experimental validation. This integrated approach accelerates materials development by allowing predictive modeling to guide targeted experiments, while experimental results provide crucial data for refining thermodynamic and property databases. Phase diagrams, which are fundamental for alloy design, are a key area where this synergy is applied. researchgate.net

Computational techniques like the Calculation of Phase Diagrams (CALPHAD) method are used to model the thermodynamic properties and predict phase equilibria in binary and multi-component systems. mdpi.com These models are built upon Gibbs free energy descriptions of the individual phases. mdpi.com First-principles calculations, based on density functional theory (DFT), can provide fundamental data, such as the formation enthalpies of intermetallic compounds like MgY, which serve as inputs for CALPHAD models.

Experimental investigations are essential to validate and refine these computational models. Techniques such as solid-to-solid diffusion couples are employed to study the formation and growth of intermetallic layers at various temperatures. books-library.netresearchgate.net For instance, studies on the Mg-Y system have used diffusion anneals at temperatures between 450°C and 550°C to observe phase layer formation. books-library.netresearchgate.net The microstructures and compositions of the resulting phases are then characterized using scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDX). researchgate.net Discrepancies between experimental findings, such as the observed absence of the MgY phase layer in certain diffusion couple experiments, and the predictions of existing phase diagrams highlight the need for further refinement of the thermodynamic databases through this iterative, synergistic process. books-library.netresearchgate.net

Technique TypeSpecific MethodRole in Mg-Y Research
ComputationalCALPHAD (Calculation of Phase Diagrams)Predicts phase stability, composition ranges, and transformation temperatures based on thermodynamic databases. researchgate.netmdpi.com
First-Principles (DFT)Calculates fundamental properties like formation energies of intermetallic phases (e.g., MgY) to inform CALPHAD models.
ExperimentalDiffusion CouplesInvestigates the formation and growth kinetics of intermetallic phases (e.g., Mg₂₄Y₅, Mg₂Y) at solid-state interfaces. books-library.netresearchgate.net
SEM/EDX AnalysisCharacterizes microstructure and determines the chemical composition of phases formed during experiments, providing validation data. researchgate.net

Exploration of Metastable MgY Phases and Their Formation Pathways

Metastable phases are non-equilibrium states that exist in a local energy minimum but are not in the most thermodynamically stable configuration. numberanalytics.comwikipedia.org These phases can exhibit unique and often enhanced properties compared to their stable counterparts, making them a key frontier in materials science. numberanalytics.com In the Mg-Y system, the exploration of metastable phases offers a pathway to developing novel materials with tailored characteristics.

The formation of metastable phases is kinetically governed and can be induced by processes that prevent the system from reaching thermodynamic equilibrium. numberanalytics.com Key formation pathways include:

Rapid Solidification/Quenching: Extremely fast cooling from the liquid state can "trap" the material in a metastable configuration by suppressing the atomic diffusion required to form stable equilibrium phases. numberanalytics.com

Severe Plastic Deformation (SPD): Techniques like high-energy ball milling can introduce a high density of defects (dislocations, stacking faults) and induce phase transformations. nih.govrsc.org This method has been successfully used to create new metastable hydride phases in magnesium-based systems, suggesting its potential for producing metastable Mg-Y intermetallics. nih.govrsc.org

While the equilibrium MgY phase forms at a 1:1 atomic ratio, these non-equilibrium processing routes could potentially lead to the formation of metastable MgY polymorphs with different crystal structures or extended solid solubilities. computherm.com The kinetic stability of these phases—their ability to persist over time—is determined by the energy barriers that separate them from more stable states. numberanalytics.com The investigation into these formation pathways is crucial for unlocking new structural and functional properties within the Mg-Y system that are inaccessible through conventional processing.

Formation PathwayUnderlying MechanismPotential Outcome for Mg-Y System
Rapid SolidificationSuppresses long-range atomic diffusion during cooling from a liquid state, preventing nucleation of equilibrium phases. numberanalytics.comFormation of amorphous (glassy) MgY or crystalline polymorphs not present in the equilibrium phase diagram.
Severe Plastic DeformationIntroduces high defect density and mechanical energy, enabling transformations to alternative structures. nih.govCreation of nanocrystalline or novel metastable crystalline MgY phases; potential for extended solid solubility.

High-Throughput Computational Screening for Novel Mg-Y-X Intermetallics

The discovery of new materials can be dramatically accelerated by moving beyond the binary Mg-Y system and exploring ternary (Mg-Y-X) or higher-order alloys. High-throughput computational screening has emerged as a powerful, data-driven paradigm for rapidly identifying promising new intermetallic compounds from vast compositional landscapes. researchgate.net This approach combines the power of supercomputing with intelligent data analysis to evaluate thousands of potential materials in silico, sidestepping the slower "trial and error" experimental approach. nih.gov

The screening process typically involves a multi-stage filtering workflow:

Candidate Generation: A large database of crystal structures, such as the Materials Project or the Inorganic Crystal Structure Database, is used as a starting point. dtu.dkresearchgate.net Potential Mg-Y-X candidates are generated by substituting a third element (X) into known crystal structures.

Stability Filter: First-principles calculations are used to compute the formation energy of each candidate compound. Only those predicted to be thermodynamically stable or reasonably metastable (i.e., having low energy above the convex hull) are retained for further analysis. researchgate.net

Property-Based Filtering: Subsequent filters are applied based on desired physical or mechanical properties. These "descriptors" can include calculations of the band gap, magnetic properties, elastic moduli, and other performance metrics relevant to the target application. researchgate.netresearchgate.net

This methodology has been successfully applied to discover a wide range of materials, from magnetic semiconductors to novel alloys. nih.govresearchgate.net For the Mg-Y system, this approach can efficiently explore the addition of various elements (X = Zn, Co, Al, Gd, etc.) to identify novel ternary intermetallics. jmamg.comresearchgate.net For example, computational studies of the Mg-Y-Zn system have been used to predict the stability of various phases, including Long Period Stacking Ordered (LPSO) structures, which are critical for developing high-strength magnesium alloys. mdpi.comjmamg.com High-throughput screening provides a feasible and efficient path to discovering the next generation of Mg-Y-X intermetallics with optimized properties. nih.gov

Screening StageObjectiveKey Computational DescriptorsExample Element 'X'
1. Candidate GenerationCreate a large pool of potential Mg-Y-X structures.Crystal structure prototypes from databases (e.g., ICSD, Materials Project). dtu.dkresearchgate.netZn, Al, Co, Gd, Sn
2. Stability FilterEliminate thermodynamically unstable compounds.Formation energy, energy above convex hull. researchgate.netZn, Co jmamg.comresearchgate.net
3. Property FilterIdentify candidates with desired functional or structural properties.Elastic constants (stiffness), band gap (electronic properties), magnetic moment. researchgate.netGd, Zn jmamg.com
4. RefinementPerform detailed calculations on a small set of promising candidates.Phonon dispersion (dynamic stability), defect formation energies.-

Q & A

Q. How to design a study reconciling conflicting data on hydrogen evolution rates during magnesium-yttrium alloy degradation?

  • Methodological Answer : Standardize hydrogen measurement using a water-displacement apparatus with pH-controlled saline. Compare open-circuit vs. polarized conditions. Use isotopic tracing (²H₂O) to distinguish hydrogen sources (alloy vs. environment). Publish full experimental parameters, including solution agitation and temperature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.